4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid

Catalog No.
S780001
CAS No.
423769-77-1
M.F
C11H7ClO4S2
M. Wt
302.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic...

CAS Number

423769-77-1

Product Name

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid

IUPAC Name

4-(4-chlorophenyl)sulfonylthiophene-3-carboxylic acid

Molecular Formula

C11H7ClO4S2

Molecular Weight

302.8 g/mol

InChI

InChI=1S/C11H7ClO4S2/c12-7-1-3-8(4-2-7)18(15,16)10-6-17-5-9(10)11(13)14/h1-6H,(H,13,14)

InChI Key

MSVUIONRVJKUIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CSC=C2C(=O)O)Cl

Medicinal Chemistry:

  • Drug Discovery: 4-[(4-Chlorophenyl)sulfonyl]-3-TPCA has been identified as a potential scaffold for the development of new drugs due to its structural similarity to known bioactive molecules. However, further research is needed to explore its specific therapeutic potential.[Source: Amadis Chemical Company Limited, ""]

Materials Science:

  • Organic Synthesis: 4-[(4-Chlorophenyl)sulfonyl]-3-TPCA can be used as a building block in the synthesis of more complex organic molecules with potential applications in various fields, including materials science.

Environmental Science:

  • Environmental Analysis: The unique structure of 4-[(4-Chlorophenyl)sulfonyl]-3-TPCA might allow its use in the development of new methods for environmental analysis. However, further research is needed to explore its specific applications in this field.

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a sulfonyl group and a carboxylic acid group attached to a chlorophenyl moiety. Its molecular formula is C11H7ClO4S2C_{11}H_{7}ClO_{4}S_{2} with a molecular weight of approximately 302.75 g/mol. This compound is recognized for its potential applications in various fields, including chemistry, biology, and materials science .

, which include:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom under basic conditions.

Major Products

  • From Oxidation: Sulfoxides or sulfones.
  • From Reduction: Alcohols or aldehydes.
  • From Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid has shown potential biological activity, particularly in enzyme inhibition and protein binding studies. The sulfonyl group can interact strongly with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the carboxylic acid group may participate in hydrogen bonding, enhancing the compound's interaction with biological targets.

The compound finds applications across various sectors:

  • Chemistry: As a building block for synthesizing more complex molecules.
  • Biology: In studies related to enzyme inhibition and as a probe for biological pathways.
  • Industry: Used in developing new materials with specific chemical properties and in pharmaceuticals as an intermediate for complex compounds.

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid typically involves the following steps:

  • Sulfonylation: The reaction of 3-thiophenecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine under reflux conditions.
  • Purification: The product is purified using techniques like recrystallization or chromatography to enhance yield and purity .

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes for higher efficiency and sustainability, potentially utilizing continuous flow reactors and green chemistry principles to minimize environmental impact.

The mechanism of action for 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid involves its strong interactions with specific molecular targets. The sulfonyl group enhances binding affinity through hydrogen bonding, while the carboxylic acid group contributes ionic interactions that stabilize the compound's interactions with proteins and enzymes.

Several compounds share structural similarities with 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid:

  • 4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid: Similar structure but contains a methyl group instead of a hydrogen atom on the thiophene ring.
  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Features a benzene ring instead of a thiophene ring.
  • 3-Methylthiophene-2-carboxylic acid: Lacks both the sulfonyl and chlorophenyl groups, making it less versatile for functionalization.

Uniqueness

The uniqueness of 4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid lies in its combination of functional groups that confer distinct chemical reactivity. The presence of both the thiophene ring and sulfonyl group enhances its electronic properties, making it suitable for diverse applications in materials science and pharmaceuticals .

XLogP3

2.6

Wikipedia

4-(4-Chlorobenzene-1-sulfonyl)thiophene-3-carboxylic acid

Dates

Modify: 2023-08-15

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